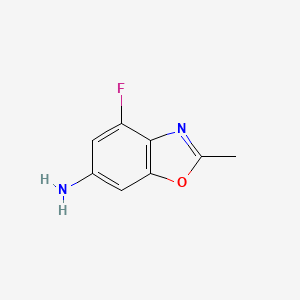

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine

Description

Significance of the Benzoxazole (B165842) Core in Contemporary Chemical Sciences

The benzoxazole ring system, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in chemical sciences due to its versatile applications. rsc.orgwisdomlib.org This structural motif is present in a wide array of biologically active compounds and functional materials. rsc.orgresearchgate.net Its importance stems from its rigid, planar structure and its ability to participate in various non-covalent interactions, making it an ideal building block in drug design and materials science. chemistryjournal.netresearchgate.net

In medicinal chemistry, benzoxazole derivatives are recognized for their broad spectrum of pharmacological activities. rsc.orgnih.gov Researchers have extensively investigated these compounds for various therapeutic applications. researchgate.netnih.gov The structural similarities between benzoxazoles and naturally occurring biomolecules, such as the purine (B94841) bases guanine (B1146940) and adenine, allow them to interact effectively with biological targets. chemistryjournal.netresearchgate.net

Beyond pharmaceuticals, the benzoxazole core is integral to the development of advanced materials. rsc.orgresearchgate.net Its unique photophysical properties have led to applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.gov The rigid structure contributes to the thermal stability and desirable electronic properties of polymers and dyes. nih.gov For instance, certain benzoxazole derivatives exhibit exceptional elasticity and piezochromic behavior, shifting their light emission under pressure, which is valuable for creating smart sensors and flexible electronic devices. researchgate.netsciengine.com

Contextualization of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine within Benzoxazole Research Landscape

Within the vast family of benzoxazole derivatives, this compound serves as a key chemical intermediate in the synthesis of more complex molecules. The presence of fluorine, a methyl group, and an amine group on the benzoxazole core imparts specific reactivity and properties to the molecule. The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov

The primary role of this compound in the research landscape is that of a specialized building block. Its structural features, particularly the reactive amine group, allow for further chemical modifications. This makes it a valuable precursor for creating libraries of more complex benzoxazole derivatives for screening in drug discovery programs and for the development of novel functional materials. While specific research focusing exclusively on the biological activity of this compound is not extensively documented in publicly available literature, its importance is inferred from its role in the synthesis of other targeted compounds. For example, related fluorinated benzoxazoles have been investigated for their potential as anticancer agents. nih.govresearchgate.net

The synthesis of such specialized intermediates involves multi-step chemical processes, often starting from commercially available substituted phenols. nih.gov The precise placement of the fluoro, methyl, and amino groups is achieved through carefully controlled reactions, highlighting the advanced synthetic methodologies employed in modern organic chemistry. rsc.org

Below is a table summarizing the key molecular identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈FN₃O |

| CAS Number | 1242149-53-3 |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYIOJFFULKXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643412-35-4 | |

| Record name | 4-fluoro-2-methyl-1,3-benzoxazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Fluoro 2 Methyl 1,3 Benzoxazol 6 Amine and Analogues

Classical and Contemporary Approaches to Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole scaffold is a cornerstone of heterocyclic chemistry. Methodologies have evolved from traditional high-temperature condensations to more sophisticated, catalyzed reactions that offer greater efficiency and substrate scope.

Condensation Reactions of Aminophenols with Carbonyl Precursors

The most traditional and widely employed method for synthesizing the benzoxazole ring is the condensation of a 2-aminophenol (B121084) with a carbonyl-containing precursor. nih.gov This approach involves the reaction of the aminophenol with various partners such as carboxylic acids, aldehydes, acyl chlorides, or esters. mdpi.comyoutube.com The reaction typically proceeds through the formation of a Schiff base intermediate (when using an aldehyde) or an amide, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. acs.org

A range of catalysts and reaction conditions have been developed to promote this transformation, moving towards greener and more efficient protocols. These include:

Acid Catalysts : Polyphosphoric acid (PPA) has been a common choice, though it requires harsh conditions. acs.org Milder and reusable acid catalysts like samarium triflate in aqueous media and fluorophosphoric acid have been introduced to facilitate the reaction under more environmentally friendly conditions. nih.gov

Oxidative Systems : When reacting with aldehydes, an oxidant is often required to facilitate the final aromatization step. Systems such as lead tetraacetate, manganese(III) acetate, or even elemental sulfur have been utilized. acs.org More recently, methods using activated carbon under an oxygen atmosphere have been developed as a greener alternative. acs.org

Ionic Liquids : Lewis acidic ionic liquids supported on magnetic nanoparticles have been shown to effectively catalyze the condensation of 2-aminophenols and aldehydes under solvent-free, ultrasonic conditions, allowing for easy catalyst recovery and reuse. acs.org

The table below summarizes various catalytic systems used for the condensation of 2-aminophenol with aldehydes.

| Catalyst System | Solvent | Conditions | Yield Range | Reference |

| Lewis Acidic Ionic Liquid @ Fe₃O₄ | Solvent-free | 70 °C, Sonication | Moderate to 90% | acs.org |

| Alumina (Al₂O₃) | Acetonitrile | Room Temp | 55-75% | nih.gov |

| FeCl₃ / AgNO₃ | Toluene | 110 °C | 91-99% | nih.gov |

| Fluorophosphoric Acid | Ethanol | Room Temp | High | nih.gov |

| Samarium Triflate | Water | Mild | Good |

Intramolecular Cyclization Protocols

A significant contemporary alternative to the classical condensation method is the transition metal-catalyzed intramolecular cyclization of ortho-haloanilides. researchgate.net This strategy involves the formation of an amide bond between an o-haloaniline and a carboxylic acid, followed by an intramolecular C-O cross-coupling reaction to close the oxazole (B20620) ring.

This approach is particularly valuable as it avoids the often harsh conditions of direct condensation and expands the range of accessible benzoxazole derivatives. nih.gov Copper is the most frequently used metal for this transformation, typically in the form of copper(I) iodide (CuI) or copper(II) acetylacetonate (Cu(acac)₂). researchgate.netnih.govnih.govyoutube.com The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, initiated by the oxidative addition of the copper catalyst to the carbon-halogen bond. nih.gov

Key features of this methodology include:

Substrate Scope : It is effective with o-chloro, o-bromo, and o-iodoanilides, with the reactivity order being I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. nih.gov

Ligand Acceleration : The efficiency of the copper catalyst is often enhanced by the use of a ligand. 1,10-Phenanthroline and its derivatives are particularly effective in accelerating and stabilizing the catalyst. nih.govnih.govyoutube.com

Reaction Conditions : The cyclization is typically carried out in a polar aprotic solvent like DMSO or in ethanol, with a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to facilitate the final reductive elimination step. nih.govnih.govyoutube.com

Regioselective Introduction of Fluorine onto the Benzoxazole Scaffold

The introduction of fluorine atoms into heterocyclic scaffolds can significantly modulate a molecule's physicochemical and biological properties. nih.gov For a compound like 4-fluoro-2-methyl-1,3-benzoxazol-6-amine, the fluorine atom is positioned on the benzene (B151609) ring. The primary strategy for achieving this substitution pattern is not through the direct fluorination of a pre-formed benzoxazole ring, but rather by utilizing a fluorinated starting material.

The synthesis of fluorinated benzoxazoles typically begins with a correspondingly fluorinated 2-aminophenol. researchgate.net For the target molecule, a key precursor would be 2-amino-6-fluorophenol . This intermediate can be synthesized from 2-fluoro-6-nitrophenol via catalytic hydrogenation. In a representative procedure, 2-fluoro-6-nitrophenol is reduced using hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst in a methanol solvent. olemiss.edu The reaction proceeds efficiently under a hydrogen atmosphere, and after filtration of the catalyst, the desired 2-amino-6-fluorophenol can be isolated in high yield. olemiss.edu

While direct C-H fluorination of aromatic systems using electrophilic fluorinating reagents like Selectfluor™ is a known transformation in organic chemistry, its application for the regioselective fluorination of the benzoxazole core is not widely documented in the provided sources. youtube.com Such direct methods can suffer from a lack of regioselectivity, leading to mixtures of isomers. Therefore, the synthetic strategy relying on fluorinated precursors remains the most reliable and regioselective method for preparing compounds like this compound.

Amine Functionalization at the C6-Position of the Benzoxazole Core

The introduction of an amine group at the C6-position of the benzoxazole core is a critical step in the synthesis of the target molecule. Similar to the introduction of fluorine, the most common and controlled method for installing this functionality is not through direct amination of the benzoxazole ring, but through the reduction of a corresponding nitro-substituted precursor.

The synthetic pathway involves the preparation of a 6-nitrobenzoxazole intermediate, which is then reduced to the 6-aminobenzoxazole. For the specific target compound, the synthesis would proceed via a 4-fluoro-2-methyl-6-nitrobenzoxazole intermediate. This nitro-substituted benzoxazole can be synthesized via the condensation of a suitable fluorinated and nitrated aminophenol, such as 2-amino-4-fluoro-6-nitrophenol, with an acetic acid precursor.

Once the 6-nitrobenzoxazole is formed, the nitro group is readily reduced to the desired amine using standard catalytic hydrogenation conditions. nih.gov This transformation is highly efficient and selective.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is one of the most widely used methods, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel with hydrogen gas. nih.gov This method is known for its high yields and clean reaction profiles, producing water as the only byproduct. nih.gov

Chemical Reduction : Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used for the reduction, although these methods can require more extensive workup procedures to remove metal salts.

This two-step sequence of cyclization to form a nitro-substituted benzoxazole followed by reduction is a robust and highly versatile strategy for accessing C6-amino benzoxazole derivatives.

Catalytic Systems and Their Mechanistic Contributions to Benzoxazole Synthesis

Catalysis is central to the modern synthesis of benzoxazoles, enabling milder reaction conditions, higher yields, and broader functional group tolerance compared to classical methods. Various transition metals and other catalytic systems play crucial roles in both the formation and functionalization of the benzoxazole core.

For the primary ring-forming reactions, different catalysts facilitate distinct mechanistic pathways. In condensation reactions, Lewis or Brønsted acid catalysts activate the carbonyl precursor towards nucleophilic attack by the aminophenol. nih.govacs.org In intramolecular cyclizations of o-haloanilides, copper catalysts are paramount. The proposed mechanism involves the formation of a Cu(II) complex with a ligand like 1,10-phenanthroline, which then undergoes oxidative addition to the C-X bond of the anilide. researchgate.net This is followed by a reductive elimination step that forms the C-O bond and closes the ring, regenerating the active catalyst. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Benzoxazole Derivatives

Palladium catalysis is particularly important for the post-cyclization functionalization of the benzoxazole scaffold, although it can also be used in ring formation. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds.

These reactions can be used to introduce amine substituents onto a pre-formed halo-benzoxazole. For example, the amination of a bromo-substituted benzoxazole can be achieved using a palladium catalyst in combination with a specialized bulky biarylphosphine ligand. The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of the benzoxazole substrate.

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex and is deprotonated by a base.

Reductive Elimination : The C-N bond is formed, yielding the aminated benzoxazole product and regenerating the Pd(0) catalyst.

Furthermore, palladium catalysts are effective for direct C-H arylation reactions, allowing for the functionalization of the C2-position of the benzoxazole ring with various aryl groups, typically starting from aryl chlorides. These advanced catalytic methods provide versatile and efficient pathways for creating diverse libraries of benzoxazole derivatives.

Copper-Catalyzed N-Arylation Strategies

Copper-catalyzed N-arylation has emerged as a powerful tool for the synthesis of complex benzoxazole derivatives. This methodology is particularly valuable for creating analogues of this compound by introducing aryl groups at specific nitrogen atoms. The versatility of copper catalysis allows for the coupling of benzoxazoles with a variety of aryl halides, including iodides and bromides. nih.gov

Research has demonstrated that the combination of a copper catalyst, such as copper(I) iodide (CuI), with a suitable ligand like triphenylphosphine (PPh3), can effectively promote the direct C-H arylation of benzoxazoles with aryl bromides. nih.gov This approach offers an economically attractive alternative to palladium-catalyzed systems. nih.gov The choice of ligand and reaction conditions is crucial for controlling selectivity and achieving high yields. For instance, 4,7-dimethoxy-1,10-phenanthroline has been identified as an efficient ligand for the copper-catalyzed N-arylation of related azoles with both aryl iodides and bromides under mild conditions. nih.gov

Furthermore, copper-catalyzed systems can exhibit high selectivity. In some cases, the reaction can be directed towards either ring-opening N-arylation or C-arylation by carefully selecting the reaction vessel and solvent. acs.org For instance, the use of a nitrile-containing solvent can enhance the efficiency of the reaction. acs.org Inexpensive and environmentally friendly copper sulfate has also been used to catalyze the N-arylation of amines in water, highlighting a green approach to C-N bond formation. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Arylation Reactions for Benzoxazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| CuI/PPh3 | Benzoxazole, Aryl Bromide | 2-Arylbenzoxazole | C-H activation process; Good to excellent yields nih.gov |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | Substituted Benzoxazoles | Heterogeneous catalyst; Recyclable organic-chemistry.org |

| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | Substituted Benzoxazoles | Magnetically recoverable; Reusable organic-chemistry.org |

Application of Metal Oxide and Nanocatalysts in Benzoxazole Synthesis

The use of metal oxides and nanocatalysts represents a significant advancement in the synthesis of benzoxazoles, offering advantages such as high efficiency, easy separation, and recyclability. These catalysts provide a large surface area and unique electronic properties that can enhance reaction rates and selectivity.

A variety of nanocatalysts have been successfully employed for benzoxazole synthesis. For example, magnetic solid acid nanocatalysts like [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] have been used for the synthesis of benzoxazoles from 2-aminophenols and aldehydes in water, achieving high yields in short reaction times. rsc.org The magnetic nature of these catalysts allows for their easy separation and reuse over several cycles. rsc.orgajchem-a.com Similarly, ZnO nanoparticles have been utilized to catalyze the condensation reaction between 2-aminophenol and benzaldehyde derivatives. mdpi.com

Other notable examples include:

Copper(II) ferrite nanoparticles : These air-stable and recyclable nanocatalysts are effective for synthesizing benzoxazoles from N-(2-halophenyl)benzamides. They can be recovered using an external magnet and reused multiple times without significant loss of activity. organic-chemistry.org

TiO2-ZrO2 composite : This composite material has been demonstrated as a facile and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives. nih.gov

Ag@TiO2 nanocomposite : This material has been used for the one-pot synthesis of 2-aryl benzoxazole derivatives in an aqueous medium. ijpbs.com

These nanocatalyzed protocols often feature operational simplicity, high yields, and eco-friendly reaction conditions, although factors like reaction time and temperature can vary depending on the specific catalyst and substrates used. rsc.org

Ionic Liquid Catalysis for Enhanced Synthetic Efficiency

Ionic liquids (ILs) have gained prominence as "green" catalysts and reaction media in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. In benzoxazole synthesis, ILs can act as both catalysts and solvents, often leading to enhanced reaction rates and simplified work-up procedures.

A facile and efficient method for the direct oxidative amination of benzoxazoles has been developed using a heterocyclic ionic liquid, 1-butylpyridinium iodide, as a catalyst. nih.gov This reaction proceeds at room temperature to produce 2-aminobenzoxazoles in good to excellent yields, and the ionic liquid can be recycled and reused for at least four cycles with consistent efficacy. nih.gov

Brønsted acidic ionic liquids (BAILs) have also been shown to be effective catalysts. A reusable BAIL gel, created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate, has been used for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org This heterogeneous catalyst affords high yields and can be easily recovered and reused multiple times without a significant loss of activity. nih.govacs.org The use of such gels simplifies catalyst separation from the reaction mixture, a common challenge with homogeneous ILs. nih.govacs.org

Table 2: Ionic Liquid-Catalyzed Synthesis of Benzoxazole Derivatives

| Catalyst | Reaction Type | Conditions | Key Advantages |

|---|---|---|---|

| 1-butylpyridinium iodide | Oxidative amination of benzoxazoles | Room temperature | Metal-free; Recyclable catalyst; High yields nih.gov |

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazoles to develop more sustainable and environmentally benign processes. This involves the use of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave-Assisted Synthesis of Benzoxazoles

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, including the formation of the benzoxazole ring. benthamdirect.comeurekaselect.com Compared to conventional heating, microwave irradiation offers more efficient and uniform heating by directly coupling energy with the molecules in the reaction mixture. benthamdirect.comeurekaselect.com This often leads to significantly reduced reaction times, increased yields, and improved product purity. benthamdirect.comeurekaselect.comresearchgate.net

The synthesis of various benzoxazole derivatives has been achieved via microwave-assisted condensation of 2-aminophenols with aldehydes, carboxylic acids, or nitriles. benthamdirect.comeurekaselect.comresearchgate.net For instance, a rapid and environmentally benign synthesis of benzoxazoles has been reported through the microwave-assisted cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent (DES) as a catalyst. bohrium.com In another approach, hydrogen peroxide, a safe and inexpensive oxidant, was used under microwave irradiation to achieve cyclodesulfurization for the synthesis of benzoxazoles. tandfonline.com

Solvent-Free and Aqueous Medium Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Consequently, developing synthetic routes under solvent-free conditions or in aqueous media is highly desirable.

Solvent-free reactions reduce pollution and handling costs by simplifying experimental procedures and work-up. tandfonline.com The synthesis of benzoxazoles has been successfully carried out under solvent-free conditions by heating a mixture of 2-aminophenol and an acyl chloride with a catalytic amount of MCM-41, a mesoporous silica material. tandfonline.com Similarly, the use of a Brønsted acidic ionic liquid gel allows for the efficient synthesis of benzoxazoles at elevated temperatures without any solvent. nih.govacs.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Samarium(III) triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org The development of such methods highlights the potential for creating more sustainable synthetic pathways for this important class of heterocyclic compounds.

Catalyst Reusability and Optimization for Environmental Impact

The ability to recover and reuse catalysts is a cornerstone of green and sustainable chemistry, as it reduces waste and lowers costs. Many of the advanced catalytic systems developed for benzoxazole synthesis are designed with reusability in mind.

Heterogeneous catalysts are particularly advantageous in this regard. Examples include:

MCM-41 : This catalyst can be separated by simple filtration after the reaction, washed, dried, and reused in subsequent reactions without a significant loss of activity. tandfonline.com

Magnetic Nanoparticles : Catalysts like Fe3O4@SiO2-SO3H can be easily separated from the reaction mixture using an external magnet and have been shown to be reusable for at least five cycles with only a minor decrease in product yield. ajchem-a.com

Ionic Liquid Gels : These heterogeneous catalysts can be recovered by centrifugation and have been reused for five runs without any significant loss of catalytic activity. nih.govacs.org

Ionic Liquids : Homogeneous ionic liquid catalysts, such as 1-butylpyridinium iodide, can be recovered from the aqueous layer after product extraction and reused for multiple cycles. nih.gov

Advanced Synthetic Strategies for Complex this compound Derivatives

The development of advanced synthetic strategies is crucial for accessing complex derivatives of this compound, enabling the exploration of their potential applications in various scientific fields. These strategies often involve multi-step sequences that introduce diverse functionalities and build intricate molecular architectures upon the core benzoxazole scaffold. A notable approach involves the synthesis of derivatives where the 6-amino group is incorporated into a larger heterocyclic system, such as a piperazine ring, and further functionalized with various aryl substituents.

One such advanced strategy is a multi-step protocol that begins with a regioselective nitration and subsequent piperazinylation, followed by a one-pot in-situ reductive cyclization to construct the benzoxazole ring. This methodology allows for the creation of a library of complex derivatives with potential biological activities. nih.gov

The synthesis of a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles serves as a prime example of such a strategy. The process commences with the nitration of a suitable precursor, followed by the introduction of a piperazine moiety. The final key step is a reductive cyclization, which simultaneously reduces a nitro group to an amine and constructs the oxazole ring. nih.gov This method highlights the efficient assembly of complex structures from readily available starting materials.

The versatility of this approach is demonstrated by the ability to introduce a variety of substituted aryl groups onto the piperazine ring, leading to a diverse range of final compounds. The characterization of these complex derivatives is confirmed through various spectroscopic techniques, including high-resolution mass spectrometry, which shows the correct molecular ion peaks, and ¹H-NMR spectroscopy, where characteristic signals, such as the methyl proton signals of the benzoxazole core appearing as singlets, confirm the successful synthesis. nih.gov

The following table summarizes the key steps and intermediates in the synthesis of these complex benzoxazole derivatives:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Regioselective Nitration | Nitrating agent | Nitrated precursor |

| 2 | Piperazinylation | Substituted arylpiperazine | 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenols |

| 3 | Reductive Cyclization | Reducing agent, one-pot reaction | 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles |

This synthetic strategy showcases a robust and flexible method for generating complex derivatives of the this compound scaffold. The ability to systematically vary the substituents on the appended piperazine ring allows for the fine-tuning of the molecule's properties, which is a significant advantage in the development of new chemical entities.

Further advanced strategies can be envisioned, drawing inspiration from the broader field of heterocyclic chemistry. For instance, the synthesis of fused heterocyclic systems derived from related benzoxazine structures has been reported. researchgate.net These methods often utilize the reactivity of active methylene groups to build additional rings onto the core structure. While not directly applied to this compound in the reviewed literature, such approaches could be adapted to create novel polycyclic derivatives.

Moreover, the use of modern catalytic methods could further enhance the synthesis of complex derivatives. Techniques such as palladium-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents at various positions of the benzoxazole ring, starting from appropriately functionalized precursors. The application of such catalytic methods would significantly expand the accessible chemical space for this class of compounds.

Chemical Reactivity and Mechanistic Transformations of 4 Fluoro 2 Methyl 1,3 Benzoxazol 6 Amine

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring System

Electrophilic aromatic substitution (SEAr) on the benzoxazole ring is significantly influenced by the directing effects of the existing substituents. The benzene (B151609) portion of the benzoxazole ring is the primary site for these reactions. The directing effects of the fluoro, methyl, and amino groups determine the position of substitution for incoming electrophiles.

The amino group (-NH2) at the C6-position is a powerful activating group and is ortho, para-directing. The fluoro group (-F) at the C4-position is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing due to resonance effects. The 2-methyl group has a weak activating effect.

Considering the positions on the benzene ring available for substitution (C5 and C7), the directing effects of the substituents can be analyzed:

Amino group (-NH2) at C6: Directs electrophiles to the ortho positions (C5 and C7).

Fluoro group (-F) at C4: Directs electrophiles to the ortho position (C5) and the para position (C7).

Both the powerful activating amino group and the fluoro group reinforce substitution at the C5 and C7 positions. Therefore, electrophilic attack is strongly favored at these positions. The relative proportion of substitution at C5 versus C7 would depend on the specific electrophile and reaction conditions, though the C5 position is sterically less hindered.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 4-Fluoro-2-methyl-5-nitro-1,3-benzoxazol-6-amine and 4-Fluoro-2-methyl-7-nitro-1,3-benzoxazol-6-amine |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-4-fluoro-2-methyl-1,3-benzoxazol-6-amine and 7-Bromo-4-fluoro-2-methyl-1,3-benzoxazol-6-amine |

| SO₃/H₂SO₄ (Sulfonation) | 4-Fluoro-6-amino-2-methyl-1,3-benzoxazole-5-sulfonic acid and 4-Fluoro-6-amino-2-methyl-1,3-benzoxazole-7-sulfonic acid |

Nucleophilic Substitution Reactions and the Reactivity of the Amine Moiety

The primary amine group at the C6-position is the principal site for nucleophilic reactions. While direct nucleophilic aromatic substitution on the electron-rich benzene ring is generally difficult, the amine group can readily act as a nucleophile.

The lone pair of electrons on the nitrogen atom of the C6-amine makes it nucleophilic and susceptible to reactions with various electrophiles. For instance, it can react with alkyl halides, acyl chlorides, and other electrophilic reagents.

Furthermore, the C6-amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions. This two-step process significantly broadens the scope of accessible derivatives.

Oxidation and Reduction Pathways of the Benzoxazole Scaffold

The benzoxazole ring system is generally stable to mild oxidizing and reducing agents. However, the substituents, particularly the amino group, can undergo oxidation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored products and polymerization. Strong oxidizing agents can potentially disrupt the entire molecule.

Conversely, the benzoxazole ring itself can be reduced under harsh conditions. For instance, reduction with sodium in liquid ammonia (B1221849) has been reported to cleave the oxazole (B20620) ring in some benzoxazole derivatives. However, the fluoro and methyl substituents on the target molecule would likely influence the outcome of such reactions. More commonly, reduction reactions in the context of substituted benzoxazoles involve the reduction of other functional groups, such as a nitro group to an amine, which is a key step in the synthesis of many amino-benzoxazoles. Palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides is a method for synthesizing 2-aminobenzoxazoles acs.org.

Derivatization Reactions at the C6-Amine Functionality

The C6-amine functionality is a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a wide array of analogs with potentially modified properties.

Acylation: The primary amine can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides. Controlling the degree of alkylation can be challenging and may require specific reaction conditions.

Diazotization: As mentioned previously, the C6-amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a valuable intermediate for introducing a variety of substituents onto the aromatic ring via Sandmeyer or related reactions.

Table 2: Potential Derivatization Reactions at the C6-Amine of this compound

| Reagent | Reaction Type | Product Type |

| Acetyl chloride/Pyridine | Acylation | N-(4-Fluoro-2-methyl-1,3-benzoxazol-6-yl)acetamide |

| Methyl iodide/K₂CO₃ | Alkylation | 4-Fluoro-2-methyl-N-methyl-1,3-benzoxazol-6-amine |

| NaNO₂/HCl (0-5 °C) | Diazotization | 4-Fluoro-2-methyl-1,3-benzoxazol-6-diazonium chloride |

| CuCN (following diazotization) | Sandmeyer Reaction | 4-Fluoro-2-methyl-1,3-benzoxazole-6-carbonitrile |

| CuBr (following diazotization) | Sandmeyer Reaction | 6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole |

Ring-Opening and Rearrangement Mechanisms within the Benzoxazole System

The benzoxazole ring is generally stable under neutral and mild acidic or basic conditions. However, under more forcing conditions, ring-opening can occur.

Acid-Catalyzed Ring-Opening: Strong acidic conditions can lead to the protonation of the nitrogen atom, which can facilitate the cleavage of the C-O bond of the oxazole ring, leading to the formation of an o-aminophenol derivative. The stability of the benzoxazole ring towards acid hydrolysis is influenced by the substituents present.

Base-Catalyzed Ring-Opening: Strong bases can also induce ring-opening, although this is less common. The reaction of benzoxazoles with secondary amines can lead to ring-opened amidine products lookchem.com.

Thermal Rearrangement: Some substituted benzoxazoles can undergo thermal rearrangement. For example, thermally rearranged polybenzoxazoles can be formed from precursor polyimides at high temperatures (350-450 °C) nih.govnih.govacs.orgacs.org. The specific substitution pattern on this compound would influence its thermal stability and potential for rearrangement.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 2 Methyl 1,3 Benzoxazol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and various 2D NMR techniques.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would be employed to identify the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature.

Hypothetical ¹H NMR Data Table

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, such as their presence in aromatic rings, methyl groups, or carbons bonded to heteroatoms. While crucial for structural confirmation, specific ¹³C NMR spectral data for this compound, which would detail the chemical shifts of each carbon atom, have not been reported in the available scientific literature.

Hypothetical ¹³C NMR Data Table

| Carbon | Chemical Shift (δ) ppm |

|---|

Fluorine (¹⁹F) NMR Analysis

Given the presence of a fluorine atom in this compound, Fluorine (¹⁹F) NMR spectroscopy would be a highly informative analytical technique. It provides information on the chemical environment of the fluorine atom and can reveal couplings to nearby protons or carbons, aiding in the definitive assignment of the compound's structure. Unfortunately, no experimental ¹⁹F NMR data for this specific compound could be sourced from the reviewed literature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity between atoms in a molecule.

COSY would reveal proton-proton couplings, helping to identify adjacent protons.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would show correlations between protons and carbons over two or three bonds, which is critical for assembling the complete molecular structure.

Despite the utility of these techniques, no published studies containing 2D NMR data for this compound were identified.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. This technique would be used to confirm the molecular formula of this compound as C₈H₇FN₂O. Analysis of the fragmentation pattern would further corroborate the proposed structure. However, specific HRMS data, including the exact mass and fragmentation patterns for this compound, are not documented in the available scientific literature.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Measured m/z |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds like this compound. In a typical ESI-MS analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The process would likely result in the formation of a protonated molecule, [M+H]⁺.

Based on the molecular formula, C₈H₇FN₂O, the predicted mass-to-charge ratio (m/z) for the protonated molecule is 167.0615. dergipark.org.tr High-resolution mass spectrometry would be able to confirm this value with high accuracy, thus verifying the elemental composition of the molecule. Depending on the solvent system and additives used, other adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts might also be observed.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.0615 |

| [M+Na]⁺ | 189.0435 |

| [M+K]⁺ | 205.0174 |

| [M+NH₄]⁺ | 184.0881 |

Note: Data is based on predicted values.

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a hard ionization technique that provides valuable information about the fragmentation pattern of a molecule, which aids in its structural elucidation. An EIMS spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the characteristic cleavages of the benzoxazole (B165842) ring system and the substituent groups. Key fragmentation pathways could include the loss of a methyl group (CH₃), the amine group (NH₂), or cleavage of the oxazole (B20620) ring. The resulting fragment ions would provide a fingerprint for the molecule's structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be employed for the definitive structural confirmation of this compound. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion from ESI-MS) is isolated and then subjected to fragmentation. The resulting daughter ions are then analyzed.

This technique would allow for the detailed mapping of the molecule's fragmentation pathways. By analyzing the daughter ions, the connectivity of the atoms within the molecule can be confirmed, providing unambiguous evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies would include:

N-H stretching: The primary amine group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed in the 2850-2960 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bond within the oxazole ring would likely show an absorption band in the 1630-1690 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-F stretching: The carbon-fluorine bond would exhibit a strong absorption band in the 1000-1400 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the oxazole ring would be expected in the 1000-1300 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N Stretch (Oxazole) | 1630-1690 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1000-1400 |

| C-O Stretch (Oxazole) | 1000-1300 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Other Advanced Analytical Techniques for Comprehensive Characterization

A comprehensive characterization of this compound would also involve other advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, would be essential for providing detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively. This would further confirm the molecular structure and connectivity. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the compound.

Elemental Analysis for Stoichiometry

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn confirms its stoichiometry. For this compound, with the chemical formula C₈H₇FN₂O, the theoretical elemental composition can be calculated to verify the purity and confirm the identity of a synthesized sample.

The stoichiometry of a compound is based on the fixed, whole-number ratios of its constituent elements, as defined by the law of definite proportions. The molecular formula C₈H₇FN₂O indicates that each molecule of the compound contains 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom.

The theoretical elemental percentages are derived from the atomic masses of each element and the molecular weight of the compound. The molar mass of this compound is 166.16 g/mol . The expected weight percentages for each element are presented in the interactive data table below.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 57.83 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.25 |

| Fluorine | F | 19.00 | 1 | 19.00 | 11.43 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.86 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.63 |

Experimental data from elemental analysis of a pure sample of this compound would be expected to closely align with these theoretical values, thereby confirming its stoichiometric formula.

Predicted Collision Cross Section (CCS) Measurements and Applications

Collision Cross Section (CCS) is a key physicochemical property that provides information about the size and shape of an ion in the gas phase. It is determined using ion mobility spectrometry-mass spectrometry (IMS-MS), a technique that separates ions based on their mobility through a buffer gas. nih.govchromatographyonline.com The CCS value is a rotationally averaged area of the ion and serves as a unique molecular descriptor. nih.gov

Predicted CCS values for various adducts of this compound, calculated using the CCSbase prediction tool, are presented in the interactive data table below. These values are given in square angstroms (Ų).

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.06152 | 128.6 |

| [M+Na]⁺ | 189.04346 | 141.1 |

| [M-H]⁻ | 165.04696 | 132.3 |

| [M+NH₄]⁺ | 184.08806 | 149.9 |

| [M+K]⁺ | 205.01740 | 139.0 |

| [M+H-H₂O]⁺ | 149.05150 | 122.1 |

| [M+HCOO]⁻ | 211.05244 | 153.1 |

| [M+CH₃COO]⁻ | 225.06809 | 144.0 |

| [M+Na-2H]⁻ | 187.02891 | 136.5 |

| [M]⁺ | 166.05369 | 130.2 |

| [M]⁻ | 166.05479 | 130.2 |

Applications of CCS Measurements:

The measurement and prediction of CCS values have broad applications in analytical chemistry and structural biology. acs.org In the context of small molecules like this compound, CCS data can be instrumental in:

Compound Identification: CCS values provide an additional layer of identification beyond mass-to-charge ratio and retention time, aiding in the confident annotation of compounds in complex matrices such as environmental or biological samples. nih.govnih.gov

Structural Elucidation: By comparing experimental and theoretical CCS values, it is possible to distinguish between isomers that are indistinguishable by mass spectrometry alone. nih.govnih.govresearchgate.net This provides valuable insights into the three-dimensional structure of the molecule.

Purity Assessment: The presence of multiple species with different CCS values at the same m/z could indicate the presence of impurities or isomers.

The integration of predicted CCS values into analytical workflows enhances the confidence in compound identification and characterization, particularly in fields like metabolomics, environmental analysis, and drug discovery. nih.gov

Computational and Theoretical Chemistry Studies of 4 Fluoro 2 Methyl 1,3 Benzoxazol 6 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and predict spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for studying the molecular properties of benzoxazole (B165842) derivatives. nih.gov

DFT calculations, often using the B3LYP functional with various basis sets, have been employed to determine the optimized molecular geometry of benzoxazole compounds. nih.gov These calculations can predict bond lengths and angles that are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, a smaller HOMO-LUMO gap suggests that a molecule is more chemically reactive. nih.gov In a study on biologically active benzoxazole derivatives, the HOMO-LUMO energy gap for 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol was calculated to be 3.80 eV, indicating a higher reactivity compared to other derivatives in the same study. nih.gov

Table 1: Representative DFT-Calculated Properties for a Benzoxazole Derivative (Note: Data is for a representative benzoxazole derivative from a published study and not for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 3.8 eV |

Quantum chemical calculations can also predict spectroscopic parameters. Time-dependent DFT (TD-DFT) is a method used to calculate the electronic absorption and emission spectra of molecules. researchgate.netnih.gov This approach can predict the wavelengths of maximum absorption and emission, which can be compared with experimental spectroscopic data. researchgate.netnih.gov Studies on substituted benzoxazoles have shown good agreement between TD-DFT calculated spectra and experimental results. researchgate.net

While not explicitly detailed in the provided search results for benzoxazoles, DFT calculations are also capable of predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While the provided search results primarily focus on the use of MD simulations to assess the stability of ligand-protein complexes derived from docking studies, this technique is also highly valuable for studying the conformational landscape and dynamics of a small molecule like this compound in various environments.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.nettandfonline.comresearchgate.netnih.govmdpi.comnih.govbiotech-asia.orgekb.egnih.gov This is a widely used method in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein. Numerous studies have employed molecular docking to investigate the interactions of benzoxazole derivatives with various protein targets. researchgate.nettandfonline.comresearchgate.netnih.govmdpi.comnih.govbiotech-asia.org

Molecular docking programs calculate a "docking score" or an estimated binding affinity (often expressed in kcal/mol) that represents the strength of the interaction between the ligand and the protein. nih.govnih.gov A more negative score generally indicates a more favorable binding interaction.

Table 2: Example of Molecular Docking Scores for Benzoxazole Derivatives Against a Protein Target (Note: This is a representative table with hypothetical data for illustrative purposes.)

| Benzoxazole Derivative | Docking Score (kcal/mol) |

|---|---|

| Derivative A | -8.2 |

| Derivative B | -7.5 |

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex. rjptonline.org This model allows for the identification of specific amino acid residues in the protein's binding site that interact with the ligand. rjptonline.org These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in a study of novel fluorinated thiazolidin-4-one derivatives, the amino acid LYS623 in the tyrosine kinase 1T46 was identified as forming hydrogen bonds with almost all the tested compounds. rjptonline.org Similarly, in a study of benzoxazole derivatives targeting penicillin-binding protein 2a, a lead compound was found to form two hydrogen bonds with GLU145 and ILE144. tandfonline.com Understanding these key interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a compound like this compound, this methodology would be employed to identify its key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The process typically begins with a set of known active molecules with similar structural scaffolds. A pharmacophore model is then generated, representing a consensus of the critical chemical features. For benzoxazole derivatives, these models often highlight the importance of the heterocyclic ring system and the nature and position of its substituents in biological activity. nih.govbenthamdirect.com For instance, in the context of anticancer activity, a pharmacophore model for benzoxazole derivatives might include features like hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic feature. esisresearch.org

Once a statistically significant pharmacophore model is developed, it can be used as a 3D query in virtual screening. This high-throughput computational technique involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. This approach allows for the rapid identification of potential new lead compounds with a higher probability of biological activity, thereby streamlining the drug discovery process. The identified hits from virtual screening would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of a biological target. ijrpr.com

Table 1: Representative Pharmacophore Features for Benzoxazole Derivatives

| Feature Type | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Atoms with lone pairs of electrons (e.g., nitrogen, oxygen) that can accept a hydrogen bond. | Crucial for specific interactions with amino acid residues in a protein's active site. |

| Hydrogen Bond Donor (HBD) | Atoms with a hydrogen atom bonded to an electronegative atom (e.g., -NH2) that can donate a hydrogen bond. | Forms directional interactions that contribute to binding affinity and specificity. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | Can participate in π-π stacking or hydrophobic interactions with the target. |

| Hydrophobic (HY) | Nonpolar groups that tend to avoid aqueous environments. | Important for entering hydrophobic pockets within a protein's binding site. |

Quantitative Structure-Activity Relationship (QSAR) Derivations based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.com For this compound and its analogues, QSAR models can predict the activity of new derivatives and provide insights into the structural features that influence their biological effects.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, such as its topology, electronic properties, and steric characteristics. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. who.intijpsdronline.com

For benzoxazole derivatives, both 2D-QSAR and 3D-QSAR approaches have been successfully applied. who.intesisresearch.org In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecule. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the three-dimensional conformation of the molecules. rsc.orgnih.gov These 3D methods can provide a more detailed understanding of the steric and electrostatic interactions that are important for biological activity. tandfonline.com

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. rsc.org

Table 2: Common Molecular Descriptors in QSAR Studies of Benzoxazole Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Topological | Kier's molecular connectivity indices (¹χ, ¹χv) | Describes the size, shape, and branching of the molecule. researchgate.net |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the electronic distribution and reactivity of the molecule. |

| Steric | Molar refractivity, van der Waals volume | Quantifies the bulk and spatial arrangement of the molecule. |

| Thermodynamic | LogP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule. |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. scirp.orgrsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities) is greater than that of all other promolecules. iucr.org The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecular environment and its close contacts.

For this compound, this analysis would reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing. iucr.orgiucr.org The Hirshfeld surface can be mapped with different properties, such as dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii in red. biointerfaceresearch.com

Table 3: Predicted Intermolecular Interactions for this compound via Hirshfeld Surface Analysis

| Interaction Type | Description | Expected Contribution |

| H···H | Contacts between hydrogen atoms. | Typically the largest contribution to the crystal packing. |

| N–H···N/O | Hydrogen bonds involving the amine group as a donor and the benzoxazole nitrogen or oxygen as an acceptor. | Strong, directional interactions that are crucial for stabilizing the crystal structure. |

| C–H···F | Weak hydrogen bonds involving the fluorine atom as an acceptor. | Contributes to the overall stability of the crystal packing. |

| π-π stacking | Interactions between the aromatic rings of adjacent molecules. | Important for the layered arrangement of molecules in the crystal. |

| C–H···π | Interactions between a C-H bond and the π-system of an aromatic ring. | Further stabilizes the crystal structure. |

Mechanistic Investigations of 4 Fluoro 2 Methyl 1,3 Benzoxazol 6 Amine S Interactions with Biomolecular Systems

Enzyme Inhibition and Allosteric Modulation Mechanisms

Specific Enzyme Target Inhibition (e.g., Cyclooxygenases, Topoisomerases, Kinases, Deformylase)

No published studies were found that investigated the inhibitory activity of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine against specific enzyme targets such as Cyclooxygenases, Topoisomerases, Kinases, or Deformylase. Consequently, there is no data available to populate a table on its enzymatic inhibition profile.

Molecular Basis of Enzyme-Ligand Complex Formation

As no studies on the enzyme inhibitory activity of this compound have been reported, there is no information regarding the molecular basis of its potential complex formation with any enzyme.

Impact on Cellular Signaling Cascades (e.g., Akt, IGF1R β, MEK1/2, CDK4/6, Syk)

There is no available research documenting the effects of this compound on cellular signaling cascades, including the Akt, IGF1R β, MEK1/2, CDK4/6, or Syk pathways.

Covalent Adduct Formation with Protein Residues (e.g., Cysteine)

No research has been published detailing any potential for this compound to form covalent adducts with protein residues, such as cysteine.

Nucleic Acid Binding and Intercalation Studies

There are no available studies in the scientific literature that have explored the nucleic acid binding or intercalation properties of this compound.

Emerging Research Directions and Advanced Applications of the 4 Fluoro 2 Methyl 1,3 Benzoxazol 6 Amine Scaffold Non Medicinal

Applications in Material Science and Organic Electronics

The benzoxazole (B165842) nucleus is a valuable building block in the design of functional organic materials due to its rigid, planar structure and specific electronic characteristics. researchgate.net This has led to its incorporation into various materials for applications in organic electronics, where it contributes to desired properties like thermal stability, charge transport, and luminescence.

Researchers have explored benzoxazole derivatives as components of organic light-emitting diodes (OLEDs). Their inherent fluorescence and high thermal stability are advantageous for creating durable and efficient light-emitting materials. By modifying the substituents on the benzoxazole core, scientists can tune the emission color and improve quantum efficiency. For instance, certain 2-arylbenzoxazole derivatives exhibit strong blue fluorescence, a color that is often challenging to achieve with high stability in OLEDs.

In the realm of polymer science, the incorporation of the benzoxazole moiety into polymer backbones can significantly enhance their thermal and mechanical properties. Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, high tensile strength, and chemical resistance. These properties make them suitable for demanding applications, such as in the aerospace industry for fire-resistant fabrics and in electronics for high-temperature resistant films and coatings.

Furthermore, the electron-deficient nature of the benzoxazole ring makes it a useful component in the design of n-type organic semiconductors. These materials are essential for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. The ability to functionalize the benzoxazole scaffold allows for the fine-tuning of electron mobility and energy levels to optimize device performance. researchgate.net

Table 1: Applications of Benzoxazole Derivatives in Material Science

| Application Area | Role of Benzoxazole Scaffold | Resulting Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Core of fluorescent emitters | High thermal stability, tunable color emission (e.g., blue), improved quantum efficiency |

| High-Performance Polymers (e.g., PBOs) | Monomeric unit in polymer chain | Exceptional thermal stability, high tensile strength, chemical resistance |

| Organic Semiconductors (e.g., OFETs) | Electron-deficient building block | n-type semiconducting behavior, enhanced electron mobility |

Development as Chemical Probes for Cellular Pathways

The fluorescent properties of many benzoxazole derivatives have made them attractive scaffolds for the development of chemical probes to visualize and study dynamic processes within living cells. These probes can be designed to selectively interact with specific analytes or cellular components, providing valuable insights into biological pathways.

One significant application is in the creation of fluorescent sensors for metal ions. For example, a probe functionalized with a 2-aminobenzoxazole (B146116) and rhodamine base has been developed for the selective and reversible detection of ferric ions (Fe³⁺). rsc.org This probe exhibits a strong fluorescence emission upon binding to Fe³⁺, enabling the imaging of this important ion in living cells and highlighting its potential for studying iron metabolism and related diseases. rsc.orgrsc.org

Benzoxazole-based dyes have also been engineered for visualizing specific cellular organelles. Certain symmetrical trimethine cyanine (B1664457) dyes based on benzoxazole heterocycles have shown promise as probes for staining mitochondria and detecting nucleic acids. nih.govacs.orgacs.org These dyes can penetrate living cells and accumulate in specific compartments, allowing for their visualization through fluorescence microscopy. Notably, some benzoxazole-based dyes have demonstrated higher photostability and lower cytotoxicity compared to their benzothiazole (B30560) counterparts, making them superior candidates for long-term live-cell imaging. nih.govacs.org

The development of such probes is crucial for understanding the complex environment of the cell. By designing benzoxazole derivatives that respond to changes in their local environment (e.g., pH, polarity, or the presence of specific enzymes), researchers can create tools to monitor cellular health, disease progression, and the effects of external stimuli in real-time.

Table 2: Examples of Benzoxazole-Based Chemical Probes

| Probe Type | Target Analyte/Organelle | Principle of Detection | Reference |

|---|---|---|---|

| Rhodamine-Benzoxazole Conjugate | Ferric Ions (Fe³⁺) | Coordination-induced fluorescence "turn-on" | rsc.org |

| Trimethine Cyanine Dyes | Nucleic Acids, Mitochondria | Intercalation/binding leading to fluorescence enhancement | nih.govacs.org |

Utility as a Synthetic Building Block for Complex Chemical Architectures

Beyond its functional applications, the benzoxazole ring is a fundamental and versatile building block in synthetic organic chemistry. nih.govwikipedia.org Its stable aromatic structure serves as a reliable scaffold onto which chemists can build more complex molecular architectures. The term "building block" refers to a molecular unit that can be readily used in the synthesis of more elaborate compounds. chemicalbook.comresearchgate.net

The synthesis of the benzoxazole core itself is well-established, with numerous methods available, most commonly involving the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, aldehyde, or other carbonyl compound. ijpbs.comorganic-chemistry.orgajchem-a.comajchem-a.com This accessibility makes it a convenient starting point for multi-step syntheses.

Once formed, the benzoxazole scaffold offers reactive sites that can be selectively functionalized. This allows for the systematic modification of the molecule's properties and its incorporation into larger, more complex structures. wikipedia.org For instance, 2-mercaptobenzoxazoles are used as versatile precursors for creating a variety of sulfur-substituted heterocyclic compounds with diverse applications. nih.gov The benzoxazole moiety is frequently found in the structures of natural products and serves as a key intermediate in their total synthesis. nih.gov

The planarity and rigidity of the benzoxazole ring can be used to impart specific conformational constraints on a larger molecule, which is a critical aspect in the design of compounds with specific functions, including catalysts and molecular receptors. core.ac.uk Its role as a foundational scaffold in medicinal chemistry is well-documented, and this same versatility is now being leveraged in the construction of novel materials and functional molecules for non-medicinal purposes. researchgate.netnih.gov

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine |

| 2-arylbenzoxazole |

| Polybenzoxazoles (PBOs) |

| 2-aminobenzoxazole |

Q & A

Q. What synthetic methodologies are employed to prepare 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine?

The synthesis typically involves cyclocondensation of fluorinated o-aminophenol derivatives with methylating agents. For example, 5-amino-2-fluoro-4-methylphenol can react with reagents like cyanogen bromide to form the benzoxazole core. Post-synthetic purification via column chromatography ensures high purity, a standard practice in heterocyclic chemistry .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, including bond lengths, angles, and ring puckering parameters. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹H-¹³C HSQC, elucidates substituent effects and electronic environments .

Q. What are the key reactivity patterns of this compound in substitution reactions?

The fluorine atom’s electron-withdrawing nature activates the benzoxazole ring for nucleophilic substitution at specific positions (e.g., C-4 or C-6). Reactions with Grignard reagents or thiols under basic conditions yield derivatives, with reaction progress monitored via TLC or HPLC .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites. Software like Gaussian or ORCA models the electron-withdrawing effects of fluorine, aiding in rational design of derivatives for targeted interactions .

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?

Enzyme-linked immunosorbent assays (ELISAs) measure inhibition of ATP-binding kinases (e.g., EGFR or CDK2). Dose-response curves and IC₅₀ values are compared to known inhibitors. Structural analogs like benzothiazole derivatives (e.g., 6-bromo-4-fluoro-benzothiazol-2-amine) serve as benchmarks for activity .

Q. How does the compound’s fluorescence profile compare to benzoxazol-alanine derivatives?

Fluorescence spectroscopy assesses emission maxima and quantum yields. Solvatochromic shifts in polar solvents indicate charge-transfer transitions. Comparative studies with 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives reveal substituent-dependent Stokes shifts .

Q. What crystallographic challenges arise during structure determination of fluorinated benzoxazoles?

Fluorine’s high electron density complicates X-ray data refinement. SHELXL’s twinning detection and absorption correction tools mitigate these issues. Cremer-Pople puckering parameters quantify ring distortion, critical for understanding conformational flexibility .

Q. How is the compound utilized in multicomponent reaction (MCR) frameworks?

It serves as a heterocyclic building block in Ugi or Passerini reactions, enabling rapid library synthesis. Reaction optimization (e.g., solvent polarity, catalyst loading) enhances yields of pharmacologically relevant hybrids, validated via HRMS and 2D NMR .

Methodological Notes

- Structural Analysis : Prioritize SHELX for crystallography and DFT for computational modeling.

- Biological Assays : Use fluorinated benzoic acid derivatives (e.g., 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid) as controls in antimicrobial studies .

- Synthetic Optimization : Reflux conditions (e.g., ethanol/HCl) improve cyclization efficiency, while Pd-catalyzed cross-couplings enable late-stage functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.